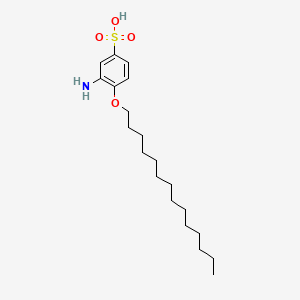
Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)-: is a chemical compound characterized by a benzene ring substituted with a sulfonic acid group, an amino group at the 3-position, and a tetradecyloxy group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzenesulfonic acid as the core structure.
Alkoxylation: The tetradecyloxy group at the 4-position is introduced through a reaction with tetradecyl alcohol under specific conditions.
Industrial Production Methods: Industrial production involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different chemical properties.
Substitution: Substitution reactions at the benzene ring can introduce new functional groups, altering the compound's reactivity and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Typical reducing agents are hydrogen gas and metal hydrides.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Benzenesulfonic acid derivatives, sulfones, and sulfoxides.
Reduction: Amines and amides.
Substitution: Halogenated benzenes and nitrobenzenes.
Applications De Recherche Scientifique
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonic acid group can engage in hydrogen bonding, while the amino group can participate in various biochemical interactions. The tetradecyloxy group enhances the compound's lipophilicity, affecting its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid, 3-amino-4-methoxy-
Benzenesulfonic acid, 4-(dodecyloxy)-
Benzenesulfonic acid, 3-nitro-4-(tetradecyloxy)-
Uniqueness: The presence of the tetradecyloxy group distinguishes this compound from others, providing unique chemical and physical properties that can be leveraged in various applications.
Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)- in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
67990-09-4 |
|---|---|
Formule moléculaire |
C20H35NO4S |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
3-amino-4-tetradecoxybenzenesulfonic acid |
InChI |
InChI=1S/C20H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-20-15-14-18(17-19(20)21)26(22,23)24/h14-15,17H,2-13,16,21H2,1H3,(H,22,23,24) |
Clé InChI |
MFFSQRHEURWEHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,15,23,31-Tetratert-butyl-33,34,35,36-tetramethoxy-3,11,19,27-tetrathiapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(32),5,7,9(36),13,15,17(35),21(34),22,24,29(33),30-dodecaene](/img/structure/B15346751.png)

![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxo-](/img/structure/B15346778.png)






![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)


